![molecular formula C32H36N8 B15160385 1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- CAS No. 687638-36-4](/img/structure/B15160385.png)
1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- is a complex chemical compound that belongs to the class of piperazine derivatives. This compound features pyrrolo[1,2-a]quinoxaline groups, which are known for their diverse biological activities. The unique structure of this compound makes it a subject of interest in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes in the presence of amine and N-heterocyclic carbene (NHC) catalysts. The reaction proceeds through a Michael addition followed by a 3+2 cycloaddition and aromatization to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as (diacetoxyiodo)benzene (PIDA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: (diacetoxyiodo)benzene (PIDA) in toluene at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-functionalized products .
Wissenschaftliche Forschungsanwendungen
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its unique structural features.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its potential use in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: A simpler piperazine derivative with similar structural features but lacking the pyrrolo[1,2-a]quinoxaline groups.
Pyrrolopyrazine Derivatives: Compounds containing pyrrole and pyrazine rings, known for their diverse biological activities.
Uniqueness
1,4-Piperazinedipropanamine, N,N’-bis(pyrrolo[1,2-a]quinoxalin-4-yl)- is unique due to the presence of pyrrolo[1,2-a]quinoxaline groups, which confer distinct biological properties and enhance its potential as a therapeutic agent .
Eigenschaften
CAS-Nummer |
687638-36-4 |
|---|---|
Molekularformel |
C32H36N8 |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
N-[3-[4-[3-(pyrrolo[1,2-a]quinoxalin-4-ylamino)propyl]piperazin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C32H36N8/c1-3-11-27-25(9-1)35-31(29-13-5-19-39(27)29)33-15-7-17-37-21-23-38(24-22-37)18-8-16-34-32-30-14-6-20-40(30)28-12-4-2-10-26(28)36-32/h1-6,9-14,19-20H,7-8,15-18,21-24H2,(H,33,35)(H,34,36) |
InChI-Schlüssel |
SEBCNQGDCFBGNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCNC2=NC3=CC=CC=C3N4C2=CC=C4)CCCNC5=NC6=CC=CC=C6N7C5=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


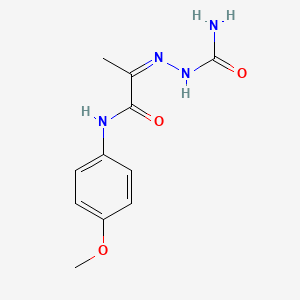
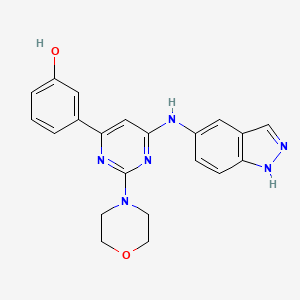
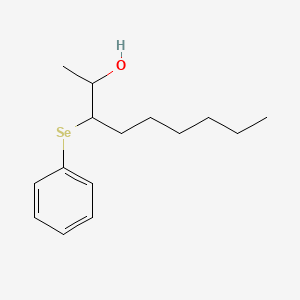
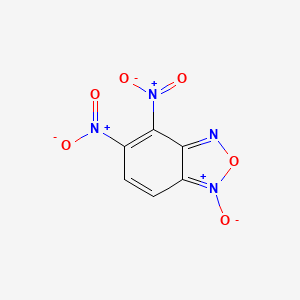
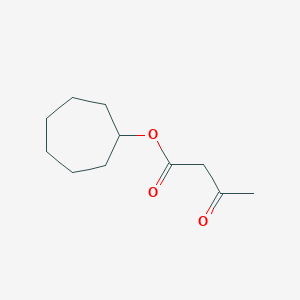


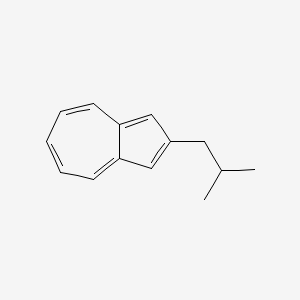
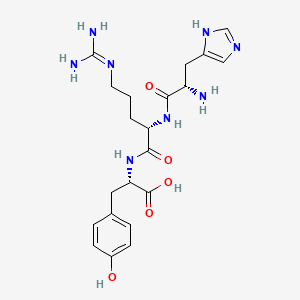
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
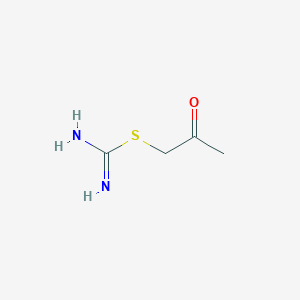
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
